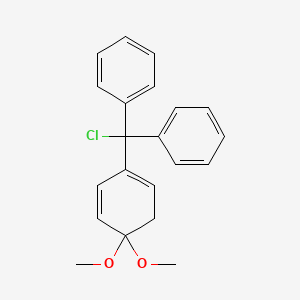

4,4-Dimethoxytrityl chloride

Description

BenchChem offers high-quality 4,4-Dimethoxytrityl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethoxytrityl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21ClO2 |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

2-[chloro(diphenyl)methyl]-5,5-dimethoxycyclohexa-1,3-diene |

InChI |

InChI=1S/C21H21ClO2/c1-23-20(24-2)15-13-19(14-16-20)21(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |

InChI Key |

QMQXVNHINOVNSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Synthesis: A Technical Guide to the Function of 4,4'-Dimethoxytrityl Chloride in Organic Synthesis

In the intricate world of multi-step organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides, the precise and temporary masking of reactive functional groups is paramount. This is the realm of protecting groups, the unsung heroes that ensure reactions proceed with high fidelity and yield. Among these, 4,4'-Dimethoxytrityl chloride (DMT-Cl) stands out as a cornerstone reagent, indispensable for the selective protection of primary hydroxyl groups. This in-depth technical guide provides a comprehensive overview of the function, mechanism, and practical application of DMT-Cl for researchers, scientists, and drug development professionals.

The Essential Role of Protecting Groups in Complex Synthesis

In any multi-step synthesis, the presence of multiple reactive functional groups within a molecule poses a significant challenge. Without selective protection, reagents intended for one functional group can react indiscriminately with others, leading to a mixture of undesired products and a drastic reduction in the yield of the target molecule. A protecting group reversibly derivatizes a functional group to render it inert to specific reaction conditions, only to be removed later in the synthetic sequence to reveal the original functionality. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removable under mild conditions that do not affect other functional groups.

DMT-Cl excels in all these aspects, making it a preferred choice for the protection of primary alcohols.

Mechanism of Action: The SN1 Pathway to Protection

The reaction of 4,4'-Dimethoxytrityl chloride with a primary alcohol proceeds through a substitution nucleophilic unimolecular (S_N1) type mechanism. This is a two-step process initiated by the dissociation of the DMT-Cl.

Step 1: Formation of the Dimethoxytrityl Cation

The first and rate-determining step is the spontaneous cleavage of the carbon-chlorine bond in DMT-Cl to form a highly stable tertiary carbocation, the dimethoxytrityl (DMT) cation, and a chloride anion. The remarkable stability of the DMT cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings, further enhanced by the electron-donating methoxy groups at the para positions.

Step 2: Nucleophilic Attack by the Alcohol

The highly reactive DMT cation is then rapidly attacked by the nucleophilic oxygen of the primary alcohol, forming a protonated ether.

Step 3: Deprotonation

A weak base, typically pyridine, which often serves as the solvent, removes the proton from the newly formed ether linkage, yielding the DMT-protected alcohol and pyridinium hydrochloride. Pyridine plays a crucial dual role: it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst.

dot

Caption: Workflow for the protection of a primary alcohol using DMT-Cl.

Application in Oligonucleotide Synthesis: The Cornerstone of Phosphoramidite Chemistry

The most prominent application of DMT-Cl is in the solid-phase synthesis of oligonucleotides using the phosphoramidite method. In this automated, cyclical process, the DMT group serves as the temporary protecting group for the 5'-hydroxyl of the nucleoside phosphoramidites.

The synthesis cycle involves four key steps:

-

Deprotection (Detritylation): The cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1] The liberated DMT cation has a characteristic orange color, and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[1]

-

Coupling: The newly freed 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite of the incoming nucleoside, forming a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final oligonucleotide sequence.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The DMT group's acid lability is perfectly suited for this process, as it is stable to the basic and neutral conditions of the other steps in the cycle.[2]

dot

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Selectivity: A Preference for the Unhindered

A key advantage of DMT-Cl is its high selectivity for protecting primary hydroxyl groups over more sterically hindered secondary and tertiary hydroxyls.[3] This selectivity is primarily due to the bulky nature of the trityl group. The three phenyl rings create significant steric hindrance around the central carbon, making it difficult for the DMT cation to approach and react with crowded secondary or tertiary alcohol functionalities. This property is crucial in the synthesis of nucleosides, where the 5'-primary hydroxyl can be selectively protected in the presence of the 3'-secondary hydroxyl group.[4] Studies have shown that the deprotection of a DMT group from a secondary hydroxyl group occurs more slowly under acidic conditions compared to its removal from a primary hydroxyl group, further highlighting this difference in reactivity.[5][6][7]

Experimental Protocols

Protection of a Primary Hydroxyl Group (e.g., 5'-Hydroxyl of Thymidine)

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Drying of Starting Material: The nucleoside (e.g., thymidine) should be thoroughly dried to remove any traces of water, which can hydrolyze the DMT-Cl. This is often achieved by co-evaporation with anhydrous pyridine (3 times).[5]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried thymidine in anhydrous pyridine.

-

Addition of DMT-Cl: To the stirred solution, add DMT-Cl (typically 1.1-1.3 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 5-10% MeOH in DCM). The product will have a higher R_f value than the starting nucleoside. The reaction is typically complete within 2-4 hours.[5]

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol.

-

Workup: Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure 5'-O-DMT-thymidine.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Pyridine | Acts as a base to neutralize HCl and as a solvent.[8] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |

| Equivalents of DMT-Cl | 1.1 - 1.3 | A slight excess ensures complete conversion of the starting material. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete reaction, monitored by TLC. |

| Workup | Aqueous wash | To remove pyridine hydrochloride and other water-soluble impurities. |

| Purification | Silica gel chromatography | To isolate the desired product from any unreacted starting material or byproducts. |

Deprotection of a DMT-Protected Alcohol

Materials:

-

DMT-protected alcohol

-

Dichloromethane (DCM)

-

Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) solution in DCM (e.g., 3%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the DMT-protected alcohol in dichloromethane.

-

Acid Treatment: To the stirred solution, add the acidic solution (e.g., 3% TCA in DCM) dropwise at room temperature. The solution will typically turn a bright orange color due to the formation of the DMT cation.[1]

-

Reaction Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed. This is usually a very fast reaction, often complete within minutes.

-

Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the orange color disappears and the solution becomes basic.

-

Workup: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

-

Purification: If necessary, the crude product can be further purified by silica gel chromatography.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane | An inert solvent that dissolves both the starting material and reagents. |

| Acid | 3% TCA or DCA in DCM | A mild acidic condition that efficiently cleaves the DMT ether.[1] |

| Temperature | Room Temperature | The reaction is rapid at ambient temperature. |

| Reaction Time | Minutes | The reaction is typically very fast and can be monitored visually by the disappearance of the starting material on TLC. |

| Workup | Basic wash | To neutralize the acid and remove acidic byproducts. |

dot

Caption: Workflow for the acidic deprotection of a DMT-protected alcohol.

Conclusion

4,4'-Dimethoxytrityl chloride is a versatile and highly effective protecting group for primary hydroxyl functions in organic synthesis. Its ease of introduction, stability under various conditions, and, most importantly, its facile and selective removal under mild acidic conditions have made it an indispensable tool, particularly in the automated synthesis of oligonucleotides. A thorough understanding of its mechanism of action and the practical aspects of its application and removal are essential for any researcher or professional engaged in the synthesis of complex organic molecules and nucleic acid-based therapeutics.

References

-

Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

-

Glen Research. (n.d.). User Guide to Glen-Pak™ Purification. Retrieved from [Link]

-

Guzaev, A. (2022, May 1). How to improve the conversion yield of a DMT-Cl reaction? ResearchGate. Retrieved from [Link]

-

Shimadzu. (n.d.). DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSEN™ Styra HLB SPE Cartridge. Retrieved from [Link]

- Sonveaux, E. (1994). Protecting groups in oligonucleotide synthesis. Methods in Molecular Biology, 26, 1-71.

- Kumar, P., et al. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 803-806.

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Scantec Nordic. (n.d.). One-step 5'-DMT-protected Oligonucleotide Purification. Retrieved from [Link]

- Li, Z., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 923.

- Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry.

- Sonveaux, E. (1994). Protecting Groups in Oligonucleotide Synthesis. In Methods in Molecular Biology (Vol. 26, pp. 1-71). Humana Press.

- Hughes, E. D., Ingold, C. K., & Masterman, S. (1937). Mechanism of substitution at a saturated carbon atom. Part IX. The rôle of the solvent in the first-order hydrolysis of alkyl halides. Journal of the Chemical Society (Resumed), 1196-1201.

- Kumar, P., Sharma, K., Gupta, K. C., & Kumar, P. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 803–806.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Indispensable Role of DMAP in Modern Organic Synthesis. Retrieved from [Link]

Sources

- 1. ACMT 2020 Annual Scientific Meeting Abstracts – New York, NY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. Protecting groups in oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Dimethoxytrityl chloride mechanism of action as a protecting group.

Topic: 4,4'-Dimethoxytrityl Chloride: Mechanism of Action, Selectivity, and Application in Oligonucleotide Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Engineers in Drug Development

Executive Summary: The Architect of Oligonucleotide Synthesis

4,4'-Dimethoxytrityl chloride (DMT-Cl) is the cornerstone of modern solid-phase oligonucleotide synthesis (SPOS). Its utility is derived from a unique balance of steric bulk and electronic lability . Unlike robust protecting groups (e.g., benzyl ethers) that require harsh hydrogenolysis or strong Lewis acids for removal, the DMT group is designed to be "temporarily stable" under basic and nucleophilic conditions but extremely labile to weak acids.

This guide dissects the molecular mechanics of DMT-Cl, providing a causal explanation for its 5'-hydroxyl selectivity, a self-validating protocol for its application, and a kinetic analysis of its removal—the critical "detritylation" step that dictates the yield of therapeutic oligonucleotides.

Mechanistic Foundations: The Stable Carbocation

The efficacy of DMT-Cl rests on the stability of the 4,4'-dimethoxytrityl cation . When a DMT-protected alcohol is exposed to acid, the ether oxygen is protonated, leading to the cleavage of the C-O bond. This reaction is not driven by the strength of the acid alone, but by the stability of the leaving group: the DMT cation.

Electronic Stabilization (Resonance)

The two methoxy groups at the para positions of the phenyl rings act as powerful electron-donating groups (EDGs). Through resonance, the lone pair electrons on the methoxy oxygens delocalize into the phenyl rings and ultimately stabilize the central benzylic carbon.

-

Triphenylmethyl (Trityl): Moderately stable cation.

-

Monomethoxytrityl (MMT): More stable (yellow cation).

-

Dimethoxytrityl (DMT): Highly stable (intense orange/red cation).[1]

This "tunable" stability allows the DMT group to be removed with mild acids (e.g., 3% Dichloroacetic acid) that do not degrade the acid-sensitive purine bases (depurination), a critical requirement for synthesizing DNA/RNA therapeutics.

Visualizing the Cleavage Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism, highlighting the resonance stabilization that drives the reaction forward.

Figure 1: Acid-catalyzed deprotection of the DMT group. The reaction is driven by the formation of the resonance-stabilized DMT cation, which exhibits a characteristic orange absorbance.

Selectivity Profile: Sterics vs. Electronics

In nucleoside chemistry, distinguishing between the primary 5'-hydroxyl and the secondary 3'-hydroxyl is paramount. DMT-Cl achieves this primarily through steric hindrance , not electronic differentiation.

| Feature | Primary 5'-OH | Secondary 3'-OH | Selectivity Driver |

| Accessibility | Unhindered, extends away from the sugar ring. | Sterically crowded by the sugar ring and base. | Kinetic Control |

| Reaction Rate | Fast (k_rel ≈ 100) | Slow (k_rel ≈ 1) | Steric Bulk of DMT |

| Thermodynamics | Stable ether bond. | Less stable due to crowding. | Thermodynamic Control |

Expert Insight: While DMT-Cl is highly selective for the 5'-OH, it is not specific. Under forcing conditions (excess reagent, high temperature, prolonged time), the 3'-OH will react. Therefore, the protection reaction is run under kinetic control —using stoichiometric equivalents (1.1–1.2 eq) and low temperatures (0°C to RT) in pyridine to maximize regioselectivity.

Protocol & Workflow: The Self-Validating Cycle

The following protocols are designed for reliability. The "Trityl Assay" acts as a built-in quality control step, allowing you to calculate the coupling efficiency of the previous step by measuring the released DMT cation.

Selective Protection of 5'-OH (Nucleoside)

Reagents: Dry Pyridine, DMT-Cl, Nucleoside.

-

Preparation: Co-evaporate the nucleoside with anhydrous pyridine (3x) to remove trace water. Water competes with the hydroxyls for DMT-Cl.

-

Reaction: Dissolve nucleoside in dry pyridine (0.1 M). Add DMT-Cl (1.2 equivalents) portion-wise at 0°C.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (DCM/MeOH 9:1). The product will have a higher Rf than the starting material.

-

Quench: Add MeOH (to scavenge excess DMT-Cl).

-

Workup: Dilute with EtOAc, wash with 5% NaHCO3 (to keep pH basic; acid cleaves DMT), then brine. Dry over Na2SO4.

Solid-Phase Detritylation (The Cycle)

In automated synthesizers, detritylation is the first step of the elongation cycle.

Reagents:

-

Deblock Solution: 3% Dichloroacetic Acid (DCA) in Toluene or Dichloromethane (DCM).[2]

-

Wash Solvent: Acetonitrile (ACN).

Workflow:

-

Flow: Flush the column with Deblock Solution.

-

Reaction: The acid protonates the DMT ether. The orange DMT cation is released into the flow-through.

-

Collection (Self-Validation): Direct the effluent to a UV detector or fraction collector.

-

Measurement: Measure Absorbance at 504 nm (or 495 nm).

-

Calculation: Use the Beer-Lambert law to calculate the coupling efficiency.

Quantitative Trityl Assay

This is the industry standard for determining stepwise yield.

-

A504: Absorbance at 504 nm.

-

V: Volume of volumetric flask (mL).

-

f: Dilution factor.

-

ε (Epsilon): Extinction coefficient (approx. 76,000 M⁻¹cm⁻¹ for DMT in acidic toluene/DCM). Note: Values vary slightly by solvent; establish an internal standard curve for GMP work.

-

L: Path length (cm).

Troubleshooting & Critical Parameters

Depurination: The Silent Killer

Prolonged exposure to acid causes the glycosidic bond of purines (especially Adenosine) to cleave.

-

Mechanism: Protonation of the N7/N3 positions of the purine ring renders the sugar-base bond labile.

-

Solution: Use DCA (pKa ~1.2) instead of TCA (pKa ~0.7) for sensitive syntheses. Limit acid contact time to the minimum required for complete detritylation (typically < 100 seconds).

The "Retritylation" Artifact

In solid-phase synthesis, the DMT cation is an electrophile. If not washed away quickly, it can re-attack the free 5'-OH (equilibrium reaction), effectively "re-protecting" the sequence and blocking the next coupling.

-

Fix: High flow rates during the deblock step and the use of cation scavengers (e.g., methanol or ethanol in the wash buffer, though typically simple solvent flow is sufficient in automated systems).

Visualization of the Synthesis Cycle

Figure 2: The Solid-Phase Oligonucleotide Synthesis (SPOS) cycle. Detritylation (Step 1) is the critical entry point for each base addition, monitored via the Trityl Assay.

References

-

Solid-Phase Oligonucleotide Synthesis. Wikipedia. Retrieved from [Link]

-

Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research. Retrieved from [Link]

-

Rapid Trityl Colour Analysis Using a Fibre-Optic Probe. Glen Research. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4,4'-Dimethoxytrinyl Chloride (DMT-Cl) in Nucleic Acid Chemistry

Abstract

In the landscape of therapeutic and diagnostic oligonucleotide development, the precise, controlled, and efficient chemical synthesis of nucleic acids is paramount. This technical guide delves into the core applications of 4,4'-Dimethoxytrityl chloride (DMT-Cl), a cornerstone reagent that has enabled the routine automated synthesis of DNA and RNA. We will move beyond simple procedural lists to explore the underlying chemical principles, field-proven protocols, and the critical role of the DMT group as the gatekeeper of modern phosphoramidite chemistry. This document is intended for researchers, chemists, and drug development professionals who seek to deepen their expertise in oligonucleotide synthesis.

The Foundational Role of the 5'-Hydroxyl Protecting Group

The synthesis of an oligonucleotide is a sequential process, adding one nucleoside at a time in a specific order. The fundamental challenge is to ensure that the incoming nucleoside phosphoramidite reacts exclusively with the 5'-hydroxyl group of the growing, support-bound oligonucleotide chain. This requires all other reactive functional groups to be temporarily masked. While base-protecting groups and phosphoramidite modifications are critical, the choice of the 5'-hydroxyl protecting group is arguably the most influential factor in the success of the synthesis.

The 4,4'-Dimethoxytrityl (DMT) group has become the industry standard for this purpose for several key reasons[1]:

-

Selective Introduction : DMT-Cl reacts preferentially with the sterically accessible primary 5'-hydroxyl group over secondary hydroxyls.[1]

-

Acid Lability : It is rapidly and quantitatively removed under mild acidic conditions, which do not harm the growing nucleic acid chain.[1][2] The two para-methoxy groups play a critical role, stabilizing the resulting carbocation through resonance, making the DMT group approximately 100 times more acid-labile than its monomethoxytrityl (MMT) counterpart.[1]

-

Stability : The DMT ether linkage is robust enough to withstand the basic and nucleophilic conditions encountered during the coupling, capping, and oxidation steps of the synthesis cycle.[1]

-

Real-Time Monitoring : Upon acidic cleavage, the DMT group forms a stable, bright orange-colored dimethoxytrityl carbocation, which provides a direct, quantitative measure of the reaction yield at each step.[3][4][5][6]

Initial Protection: The Gateway to Synthesis

Before a nucleoside can be used in automated synthesis, its 5'-hydroxyl group must be protected with the DMT group. This initial step is crucial for preparing the phosphoramidite building blocks.

Mechanism of 5'-O-DMT Protection

The reaction is a nucleophilic substitution where the primary 5'-hydroxyl of the nucleoside attacks the electrophilic carbon of DMT-Cl. The reaction is typically carried out in an anhydrous basic solvent, such as pyridine, which serves both as a solvent and an acid scavenger for the HCl generated.

Sources

Understanding the role of DMT protecting group in oligonucleotide synthesis.

Topic: The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Role of DMT

In the high-fidelity world of phosphoramidite oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group is not merely a passive shield; it is the primary process gatekeeper.[1] Its role extends beyond simple hydroxyl protection—it dictates the directionality of synthesis (3'→5'), serves as a real-time process analytical technology (PAT) sensor for coupling efficiency, and acts as a hydrophobic handle for downstream purification.

This guide moves beyond standard protocols to explore the mechanistic nuances of DMT chemistry, the kinetics of acid-catalyzed deprotection, and the "DMT-on" purification strategies critical for therapeutic-grade oligonucleotides.

The Chemistry of Protection: Why DMT?

The selection of DMT over the parent trityl (Tr) or monomethoxytrityl (MMT) groups is a function of acid lability tuning . The rate of detritylation is governed by the stability of the resulting carbocation.

-

Mechanism: The cleavage is an

-like reaction. Protonation of the ether oxygen is followed by C-O bond cleavage, generating a resonance-stabilized carbocation. -

Electronic Effect: The two methoxy groups (-OCH₃) on the phenyl rings act as powerful electron-donating groups (EDGs). Through resonance, they stabilize the positive charge on the central carbon, significantly lowering the activation energy for cleavage compared to MMT or Tr.

Comparative Acid Lability

| Protecting Group | Structure | Relative Acid Lability | Deprotection Condition | Application |

| Trityl (Tr) | Triphenylmethyl | 1 (Baseline) | Strong Acid | Rarely used in modern SPOS |

| MMT | Monomethoxytrityl | ~10x faster than Tr | Mild Acid | 5'-Amino modifiers (requires harsher deprotection than DMT) |

| DMT | Dimethoxytrityl | ~100x faster than Tr | Weak Acid (TCA/DCA) | Standard 5'-OH protection |

Expert Insight: While DMT is the standard, its high lability requires careful handling. Exposure to slightly acidic vapors in the lab or unbuffered aqueous solutions can lead to premature detritylation, causing "n-1" deletion sequences.

The Synthesis Cycle & Mechanistic Integration

The DMT group is central to the four-step phosphoramidite cycle.[1] Below is the visualization of the cycle, highlighting the critical "DMT-ON/OFF" states.

Figure 1: The Phosphoramidite Synthesis Cycle focusing on the critical Detritylation step.

Critical Protocol: Detritylation

-

Reagents: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.

-

The Conflict: You must balance complete detritylation against depurination .

-

TCA (pKa ~0.7): Faster, ensures complete removal of DMT. Risk: High risk of depurination (cleavage of the N-glycosidic bond), especially with Adenosine (dA).[2]

-

DCA (pKa ~1.5): Milder.[3] Benefit: Significantly reduces depurination. Risk: Slower kinetics; insufficient contact time leads to incomplete deprotection and coupling failure.

-

-

Recommendation: For long oligos (>40-mers) or purine-rich sequences, switch to 3% DCA in Toluene . Toluene quenches the reaction slower than DCM but is often preferred for large-scale synthesis to minimize depurination risks [1].

Process Control: The Trityl Monitor

The DMT cation (

Calculation Methodology

To calculate the efficiency of step

Interpretation of Data:

-

Steady Decline: A consistent yield (e.g., 99%) results in a linear logarithmic decay of the trityl signal.

-

Sudden Drop: Indicates a catastrophic failure—likely wet reagents (water consumes the activator) or a blocked line.

-

Rising Signal: Physically impossible in a standard cycle. Indicates flow cell contamination, bubble formation, or improper baseline subtraction.

Technical Note: The extinction coefficient (

) of the DMT cation isin acidic organic solvents. Accurate quantification requires that the flow cell path length and dilution factors are strictly controlled.

Purification Strategy: DMT-ON vs. DMT-OFF

Retaining the DMT group on the final 5' nucleotide ("DMT-ON") fundamentally changes the purification landscape.[] It transforms the oligonucleotide from a purely hydrophilic molecule to one with a significant hydrophobic handle.

DMT-ON Workflow (Cartridge/Reverse Phase)

This method is superior for separating full-length products (FLP) from failure sequences (n-x), as failure sequences are capped (acetylated) and lack the hydrophobic DMT group.

Figure 2: The DMT-ON Purification Workflow logic.

Protocol Steps:

-

Loading: Load the crude ammonium hydroxide deprotection mix onto a C18 or polymeric cartridge (e.g., Glen-Pak™). The DMT group binds strongly to the resin.

-

Washing: Wash with a salt solution (e.g., 2M TEAA) or low percentage acetonitrile. Capped failure sequences (lacking DMT) wash away.

-

Detritylation: Pass 2% Trifluoroacetic acid (TFA) over the column. The orange color band will elute, confirming DMT removal.

-

Elution: Elute the now-deprotected, full-length oligo with 50% Acetonitrile.

Troubleshooting & Optimization

| Issue | Root Cause | Mechanistic Solution |

| Depurination (A/G loss) | Acid exposure too long or too strong (TCA). | Switch to 3% DCA ; reduce detritylation flow time; ensure immediate washing with Acetonitrile after acid step [2]. |

| Incomplete Detritylation | Cation equilibrium or insufficient acid volume. | Increase acid delivery volume (not concentration). Ensure flow cell is cleared of previous wash solvents (Acetonitrile) which can buffer the acid. |

| Retritylation | Equilibrium reversal. | The reaction |

| Low Trityl Color | Quenched cation. | Residual oxidizing iodine or base in the lines can quench the cation color. Check line priming and wash cycles. |

References

-

Glen Research. Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Available at: [Link]

-

Caruthers, M. H. (2011). A brief review of DNA and RNA chemical synthesis. Biochemical Society Transactions. Available at: [Link]

Sources

An In-Depth Technical Guide to 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of synthetic chemistry, particularly in the assembly of complex biomolecules like oligonucleotides, the strategic use of protecting groups is fundamental. Among these, 4,4'-Dimethoxytrityl chloride (DMT-Cl) stands out as a cornerstone reagent. This guide provides an in-depth exploration of DMT-Cl, covering its core chemical properties, its critical role and mechanism of action in oligonucleotide synthesis, and detailed protocols for its application and removal.

Part 1: Core Properties of 4,4'-Dimethoxytrityl Chloride

4,4'-Dimethoxytrityl chloride, also known as DMT-Cl, is an indispensable tool in modern organic synthesis, prized for its role in protecting hydroxyl groups. Its molecular structure and properties are finely tuned for its primary application in the automated solid-phase synthesis of DNA and RNA.

Key Chemical and Physical Data

A summary of the essential properties of DMT-Cl is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40615-36-9 | |

| Molecular Formula | C₂₁H₁₉ClO₂ | |

| Molecular Weight | 338.83 g/mol | |

| Appearance | Peach or light pink colored powder | |

| Melting Point | 118 - 126 °C | |

| Purity | ≥ 99% (HPLC) | |

| Synonyms | DMT·Cl, 4,4'-Dimethoxy-triphenylchloromethane | |

| Storage Conditions | Store at 0 - 8 °C |

Part 2: The Central Role of DMT-Cl in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleoside phosphoramidites to a growing chain on a solid support. DMT-Cl plays a pivotal role as a protecting group for the 5'-hydroxyl function of the nucleoside.

The "Why": Causality Behind its Widespread Use

The selection of the dimethoxytrityl (DMT) group is not arbitrary; its chemical characteristics are ideally suited for the demands of automated synthesis:

-

Selective Protection: DMT-Cl reacts efficiently and selectively with the primary 5'-hydroxyl group of a nucleoside, leaving other reactive groups untouched. This selectivity is crucial for ensuring the correct regiochemistry of the subsequent coupling reaction.

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily cleaved under mild acidic conditions. This allows for its timely removal to expose the 5'-hydroxyl for the next synthesis cycle.

-

Enhanced Stability of the Carbocation: The two methoxy groups on the phenyl rings are electron-donating, which stabilizes the resulting DMT carbocation formed during the acidic deprotection (detritylation) step. This enhanced stability facilitates the cleavage reaction.

-

Steric Bulk: The significant size of the DMT group can enhance the efficiency of the coupling step by creating a less hindered environment around the reactive phosphoramidite.

-

Monitoring of Reaction Progress: The cleaved DMT carbocation has a strong absorbance at 495 nm, producing a characteristic orange color. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.

Mechanism of Action: Protection and Deprotection

The utility of DMT-Cl is a tale of two reactions: the protection of the 5'-hydroxyl group and its subsequent removal.

1. Protection (Tritylation):

DMT-Cl reacts with the 5'-hydroxyl group of a nucleoside in the presence of a non-nucleophilic base, such as pyridine. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the formation of the 5'-O-DMT protected nucleoside.

2. Deprotection (Detritylation):

The removal of the DMT group is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane or toluene. The mechanism is thought to be a concerted general acid-catalyzed process, avoiding a discrete protonated ether intermediate which would be less stable in non-aqueous solvents.

Caption: Workflow of 5'-hydroxyl protection and deprotection using DMT-Cl.

Part 3: Experimental Protocols

The following protocols are provided as a guide for the use of DMT-Cl in a laboratory setting. Adherence to anhydrous conditions is critical for the success of the protection reaction.

Protocol 1: 5'-O-Protection of a Nucleoside with DMT-Cl

This protocol describes the general procedure for the tritylation of the 5'-hydroxyl group of a nucleoside.

Materials:

-

Nucleoside (e.g., 2'-deoxythymidine)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

Preparation: Dry the nucleoside by co-evaporation with anhydrous pyridine (3x) and then dry under high vacuum for several hours.

-

Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of DMT-Cl: Add DMT-Cl (typically 1.1-1.2 equivalents) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Quench the reaction by adding a small amount of methanol.

-

Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to remove excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure 5'-O-DMT protected nucleoside.

Protocol 2: Detritylation of a 5'-O-DMT Protected Oligonucleotide

This protocol outlines the removal of the DMT group from a synthetic oligonucleotide, a crucial step in both solid-phase synthesis cycles and post-synthesis purification.

Materials:

-

DMT-protected oligonucleotide (either on solid support or in solution)

-

3% Trichloroacetic acid (TCA) in dichloromethane (DCM) or 3% Dichloroacetic acid (DCA) in toluene.

-

Acetonitrile (for washing)

-

A neutralizing solution (e.g., a solution of a mild base like pyridine in the washing solvent)

Procedure (for solid-phase synthesis):

-

Washing: Wash the solid support containing the DMT-protected oligonucleotide with an anhydrous solvent like acetonitrile to remove any residual reagents from the previous step.

-

Detritylation: Pass the acidic solution (e.g., 3% TCA in DCM) through the synthesis column. The appearance of a bright orange color indicates the release of the DMT cation. Continue flowing the acid until the orange color disappears, signifying the completion of the detritylation. This step is typically automated and takes 1-3 minutes.

-

Washing and Neutralization: Wash the support thoroughly with acetonitrile to remove the acid and the DMT cation. A neutralization wash is often included to ensure all traces of acid are removed before the next coupling step.

Procedure (for manual detritylation in solution):

-

Dissolution: Dissolve the DMT-protected oligonucleotide in a suitable solvent (e.g., aqueous acetonitrile).

-

Acidification: Add a mild acid, such as 80% acetic acid, and allow the reaction to proceed at room temperature for 15-30 minutes.

-

Quenching and Precipitation: Neutralize the reaction with a base (e.g., ammonium hydroxide). Precipitate the detritylated oligonucleotide by adding a salt (e.g., sodium acetate) and a non-solvent (e.g., ethanol or isopropanol).

-

Isolation: Centrifuge the mixture to pellet the oligonucleotide, decant the supernatant containing the dimethoxytritanol byproduct, and wash the pellet with the non-solvent.

Part 4: Synthesis of 4,4'-Dimethoxytrityl Chloride

While most researchers will purchase DMT-Cl, understanding its synthesis provides valuable context. A common industrial method involves the Friedel-Crafts reaction between benzotrichloride and anisole in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then treated to yield DMT-Cl. The process requires careful control of reaction conditions to ensure high purity.

Caption: Simplified overview of an industrial synthesis route for DMT-Cl.

Conclusion

4,4'-Dimethoxytrityl chloride is more than just a reagent; it is an enabling technology that has been instrumental in the advancement of nucleic acid chemistry. Its unique combination of properties allows for the efficient and high-fidelity synthesis of oligonucleotides, which are critical tools in modern research, diagnostics, and therapeutics. A thorough understanding of its chemistry and application is, therefore, essential for any professional working in the field of drug development and molecular biology.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: The Versatility and Importance of 4,4'-Dimethoxytrityl Chloride (DMT-Cl). Retrieved from [Link]

-

Carl ROTH. (n.d.). 4,4'-Dimethoxytrityl chloride (DMT-Cl), 25 g. Retrieved from [Link]

- Google Patents. (1996). Improved methods of detritylation for oligonucleotide synthesis.

- Google Patents. (n.d.). Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane.

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 4,4' Dimethoxytrityl Chloride. Retrieved from [Link]

-

(2026, January 29). Mastering Oligonucleotide Synthesis: The Role of 4,4'-Dimethoxytrityl Chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

(n.d.). Manual Detritylation of Oligonucleotides after Deprotection. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). Process for the de-tritylation of oligonucleotides.

-

RSC Publishing. (2008, November 6). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Retrieved from [Link]

-

PubMed. (2003). Formation of 4,4'-dimethoxytrityl-C-phosphonate oligonucleotides. Retrieved from [Link]

A Comprehensive Technical Guide to the Safe Handling of 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

This guide provides an in-depth overview of the essential safety precautions and handling guidelines for 4,4'-Dimethoxytrityl chloride (DMT-Cl), a cornerstone reagent in modern biotechnological and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile compound.

Understanding the Core Chemistry and Associated Hazards of DMT-Cl

4,4'-Dimethoxytrityl chloride, commonly abbreviated as DMT-Cl, is an organochlorine compound widely employed as a protecting group for primary hydroxyl functions, most notably in the automated chemical synthesis of oligonucleotides.[1][2] Its efficacy stems from the steric bulk and the electron-donating nature of the two methoxy groups, which stabilize the trityl cation upon cleavage under mild acidic conditions. This selective protection and deprotection are fundamental to the stepwise assembly of DNA and RNA strands.[1]

However, the very reactivity that makes DMT-Cl a valuable synthetic tool also underpins its primary hazards. The central chloro-substituted carbon is highly electrophilic, rendering the molecule susceptible to nucleophilic attack, particularly by water. This reactivity is the root cause of its corrosive nature and moisture sensitivity.

Key Hazards Associated with DMT-Cl:

-

Corrosivity: DMT-Cl is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] Contact with skin can lead to irreversible damage, including necrosis extending through the epidermis into the dermis.[3]

-

Eye Damage: The compound poses a serious risk of severe eye damage, potentially leading to blindness.[3]

-

Skin Sensitization: DMT-Cl is a known skin sensitizer and may cause an allergic skin reaction upon repeated contact.[3][4]

-

Reactivity with Water: Contact with water or moisture can lead to the liberation of toxic gases.[5][6] This reaction also generates hydrochloric acid, contributing to its corrosive properties.

-

Aquatic Toxicity: DMT-Cl is toxic to aquatic life with long-lasting effects, necessitating careful handling to prevent environmental release.[3]

The following diagram illustrates the fundamental reaction of DMT-Cl with a primary alcohol, showcasing its role as a protecting group.

Caption: Mechanism of DMT-Cl as a protecting group for primary alcohols.

Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of DMT-Cl, a multi-layered approach to safety, beginning with robust engineering controls and culminating in appropriate personal protective equipment, is imperative.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid DMT-Cl and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dust or vapors.

-

Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation where DMT-Cl is handled.[4]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory for all personnel handling DMT-Cl.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm.[3] | Provides a barrier against skin contact and has a breakthrough time of >480 minutes for the pure substance.[3] |

| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[4] | Protects against dust particles, splashes, and potential projectiles. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, consider impervious clothing or an apron.[4] | Minimizes the risk of accidental skin contact. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P1 or N95) should be used if dust formation is unavoidable or if working outside a fume hood.[3][4] | Prevents inhalation of airborne DMT-Cl particles. |

Step-by-Step Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for mitigating the risks associated with DMT-Cl.

Protocol for Weighing and Preparing DMT-Cl Solutions:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for weighing and solution preparation.

-

Weighing: Use a tared, sealed container to weigh the solid DMT-Cl. This minimizes the generation of dust. If transferring from a larger container, do so slowly and carefully.

-

Dispensing: Add the weighed DMT-Cl to the solvent (typically anhydrous pyridine or another suitable anhydrous solvent) in a flask or bottle equipped with a magnetic stirrer.[7]

-

Dissolution: Cap the container and stir until the DMT-Cl is fully dissolved.

-

Cleaning: Decontaminate the weighing area and any utensils used with a suitable solvent, followed by soap and water. Dispose of all contaminated materials as hazardous waste.

Storage and Incompatibility:

Proper storage of DMT-Cl is critical to maintaining its integrity and preventing hazardous reactions.

-

Storage Conditions: Store DMT-Cl in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6] A recommended storage temperature is between 15–25 °C.[3] Some suppliers recommend refrigerated storage at 0-8 °C.[1][8]

-

Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, water, and moisture.[4][6]

The following workflow diagram outlines the key steps for the safe handling of DMT-Cl.

Caption: A streamlined workflow for the safe handling of DMT-Cl.

Emergency Procedures: Spill, Exposure, and Fire Response

Prompt and correct action during an emergency is critical to minimizing harm.

Spill Response:

-

Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant dust.

-

Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

-

Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with absorbent materials. Do not use water.

-

Clean-up: For small spills, and if properly trained and equipped, mechanically take up the spilled solid, avoiding dust generation.[3] Place the material in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Exposure Response:

-

Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and drink plenty of water.[4] Seek immediate medical attention.[4] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4]

Fire Response:

-

Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[3] Do NOT use a water jet, as this can spread the fire and react with the DMT-Cl.[3]

-

Protective Gear: Firefighters should wear self-contained breathing apparatus and full chemical protective clothing.[3]

-

Hazardous Combustion Products: In the event of a fire, DMT-Cl may liberate carbon monoxide (CO) and carbon dioxide (CO2).[3]

Waste Disposal

All DMT-Cl waste, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][9] Do not empty into drains or release into the environment.[3]

Summary of Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 40615-36-9 | [1][3] |

| Molecular Formula | C21H19O2Cl | [1] |

| Molecular Weight | 338.83 g/mol | [1] |

| Appearance | White to light red/pink crystalline powder | [1][3] |

| Melting Point | 123–125 °C | [3][10] |

| Water Solubility | 3 g/L at 20 °C | [3] |

| Decomposition Temperature | 150 °C at 1,013 hPa | [3] |

References

- Safety Data Sheet: 4,4'-Dimethoxytrityl chloride (DMT-Cl). Carl ROTH. (2024-03-02).

- 4,4'-Dimethoxytrityl chloride - Chem-Impex.

- How to Store DMT Properly - Safe Storage Guide. DMT Canada. (2024-11-16).

- Preservation and Care: How to Store and Handle DMT After Extraction. (2024-08-21).

- 4,4'-Dimethoxytrityl chloride (DMT-Cl), 25 g. Carl ROTH.

- SAFETY DATA SHEET - Fisher Scientific. (2011-01-25).

- 4,4'-dimethoxytritylchloride (DMT-Cl) (C21H19ClO2), 100 grams. CP Lab Safety.

- SAFETY D

- 4,4'-Dimethoxytrityl chloride | 40615-36-9. ChemicalBook.

- 4,4'-Dimethoxytrityl Chloride | 40615-36-9. Tokyo Chemical Industry Co., Ltd.

- 4,4'-Dimethoxytrityl Chloride | 40615-36-9. Tokyo Chemical Industry (India) Pvt. Ltd.

- Perspectives on the Designation of Oligonucleotide Starting Materials.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4,4'-Dimethoxytrityl Chloride | 40615-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. spiritmolecule.se [spiritmolecule.se]

- 9. 4,4'-Dimethoxytrityl chloride (DMT-Cl), 25 g, CAS No. 40615-36-9 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. 4,4'-Dimethoxytrityl chloride | 40615-36-9 [chemicalbook.com]

Synthesis and purification methods for high-purity 4,4-Dimethoxytrityl chloride.

An In-depth Technical Guide to the Synthesis and Purification of High-Purity 4,4'-Dimethoxytrityl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of 4,4'-Dimethoxytrityl Chloride in Modern Biotechnology

4,4'-Dimethoxytrityl chloride (DMT-Cl), a cornerstone reagent in organic synthesis, is paramount in the fields of drug development and nucleic acid chemistry.[1] Its primary and most celebrated function is as a protecting group for the 5'-hydroxyl group of nucleosides, a critical step in the automated solid-phase synthesis of DNA and RNA.[1][2] The bulky, acid-labile nature of the DMT group allows for its selective removal under mild acidic conditions, a feature that is essential for the stepwise construction of complex biomolecules like oligonucleotides, which are central to therapeutics and diagnostics.[3]

The efficacy of synthetic oligonucleotides is directly dependent on their purity, which, in turn, relies on the quality of the raw materials used in their synthesis. Consequently, the availability of high-purity DMT-Cl (≥99.9%) is not merely a preference but a stringent requirement.[4] Achieving this level of purity on an industrial scale presents significant challenges, involving precise control over the synthesis reaction and robust, scalable purification methodologies.

This guide provides an in-depth exploration of the field-proven methods for synthesizing and purifying 4,4'-Dimethoxytrityl chloride, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established chemical principles and validated industrial practices. We will dissect the causality behind experimental choices, present self-validating protocols, and provide a clear roadmap for achieving the high-purity standards demanded by the industry.

Part 1: Synthesis Methodologies - A Tale of Two Routes

The industrial production of DMT-Cl is dominated by two primary synthetic pathways. The choice between them often hinges on factors like cost, scalability, and tolerance for hazardous reagents.

The Dominant Industrial Pathway: Friedel-Crafts Reaction

The most common and economically viable method for large-scale DMT-Cl production is a multi-step process beginning with a Friedel-Crafts reaction.[2][5] This pathway involves the reaction of anisole with a benzotrichloride derivative, catalyzed by a Lewis acid, to form the intermediate 4,4'-dimethoxytritanol, which is subsequently chlorinated.[2]

Causality and Rationale: The Friedel-Crafts approach is favored for its use of readily available and cost-effective starting materials: anisole and trichlorotoluene (a benzotrichloride derivative).[4] The reaction is highly scalable. However, historical and less optimized versions of this process have been criticized for using hazardous solvents like benzene and carbon disulfide, requiring laborious workups, and involving lengthy reaction times, sometimes up to 24 hours at elevated temperatures.[5] Modern industrial methods have been refined to be more environmentally friendly, operationally simple, and efficient, often utilizing a single solvent system throughout the reaction to simplify recovery and reduce waste.[5]

The overall reaction can be visualized as follows:

Caption: The Friedel-Crafts route to DMT-Cl.

The Alternative: Grignard Reaction

An alternative synthesis involves the Grignard reaction of methyl benzoate with 4-anisylmagnesium bromide, followed by chlorination of the resulting 4,4'-dimethoxytritanol.[5]

Causality and Rationale: While chemically elegant, this method is less feasible for industrial-scale production. Grignard reagents are notoriously sensitive to moisture, requiring strictly anhydrous conditions which increases operational complexity and cost.[4] The potential for incomplete conversion and the formation of unwanted side products also complicates purification, making this route less attractive for producing high-purity DMT-Cl efficiently.[5]

Part 2: A Validated Protocol for High-Purity DMT-Cl Synthesis

The following protocol is a synthesized, best-practice approach derived from modern, optimized industrial methods based on the Friedel-Crafts reaction.[4] It is designed to be a self-validating system, with defined parameters and expected outcomes at each stage.

Overall Workflow

Caption: High-purity DMT-Cl synthesis and purification workflow.

Step-by-Step Methodology

Step 1: Friedel-Crafts Reaction

-

Setup: Charge a suitable reactor with anisole and trichlorotoluene in a molar ratio of approximately 2.0-2.6 to 1.[4] A chlorinated solvent such as dichloromethane can be used.[4][5]

-

Catalyst Addition: Cool the mixture to between 0°C and 30°C. Cautiously add the Lewis acid catalyst, aluminum trichloride (AlCl₃). Temperature control is critical here to manage the exothermic reaction and prevent side-product formation.

-

Reaction: Stir the mixture at a controlled temperature (0-30°C) for 4 to 10 hours until the reaction is complete (monitored by an appropriate in-process control like TLC or HPLC).[4]

Step 2: Hydrolysis (Quench)

-

Procedure: Slowly add the reaction mixture to a separate vessel containing dilute hydrochloric acid (e.g., 5% HCl) at a controlled temperature of 0-30°C.[4]

-

Purpose: This step hydrolyzes the reaction intermediate and separates the inorganic catalyst into the aqueous phase. Stir for 1-3 hours to ensure complete hydrolysis.[4]

Step 3: Work-up and Extraction

-

Phase Separation: Stop stirring and allow the layers to separate.

-

Extraction: Extract the aqueous layer multiple times with a solvent like dichloromethane or ethyl acetate to recover all organic product.[4]

-

Drying: Combine the organic phases and dry over anhydrous sodium sulfate for at least 2 hours.[4]

Step 4: Chlorination

-

Solvent Removal: Concentrate the dried organic phase under reduced pressure to recover the solvent and obtain the crude 4,4'-dimethoxytritanol intermediate.

-

Chlorination: Add a chlorinating agent such as oxalyl chloride or thionyl chloride and reflux the mixture for 4-6 hours.[4] This converts the hydroxyl group of the intermediate into the desired chloride.

Step 5: Isolation of Crude DMT-Cl

-

Crystallization: After the chlorination is complete, add an anti-solvent such as petroleum ether, n-hexane, or cyclohexane dropwise to the cooled solution to induce crystallization.[4][5]

-

Isolation: Cool the system further (0-15°C) to maximize precipitation. Collect the solid crude DMT-Cl by filtration.[4]

-

Validation: The crude product at this stage is expected to have a purity of over 98.5% as determined by HPLC.[4]

Part 3: Purification to ≥99.9% Purity via Recrystallization

The final and most critical step is the purification of the crude DMT-Cl. Recrystallization using a mixed-solvent system is the most effective method for achieving the high purity required for oligonucleotide synthesis.[4][6]

The Principle of Recrystallization: This technique relies on the differential solubility of the target compound and its impurities. The crude product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A "poor" or "anti-solvent," in which the product is sparingly soluble, is then added. This causes the high-purity target compound to selectively crystallize out of the solution, leaving the impurities dissolved in the mother liquor.

Detailed Recrystallization Protocol

-

Solvent Selection: The most effective solvent system is a combination of a "good" solvent like dichloromethane and a "poor" anti-solvent like petroleum ether.[4][6]

-

Dissolution: Dissolve the crude DMT-Cl in a minimal amount of dichloromethane. The mass-to-volume ratio is key; typical ranges are 1.5 to 4.5 times the mass of the crude product.[4]

-

Precipitation: Slowly add petroleum ether (typically 8 to 20 times the mass of the crude product) to the solution with stirring.[4]

-

Crystallization: Cool the mixture to promote complete crystallization.

-

Isolation & Drying: Filter the purified crystals, wash with a small amount of cold petroleum ether, and dry under vacuum at 30-40°C.[5]

-

Final Validation: The resulting white to light-pink crystalline powder should have a purity of ≥99.9% by HPLC.[4][6]

| Parameter | Specification | Source |

| Appearance | White to light pink/peach powder | [1][7] |

| Purity (HPLC) | ≥99.9% | [4][6] |

| Melting Point | 118 - 127 °C | [1][7] |

| Molecular Formula | C₂₁H₁₉O₂Cl | [1] |

| Molecular Weight | 338.83 g/mol | [1] |

| Storage | 0 - 8 °C, protect from moisture | [1][8] |

Table 1: Physical and Chemical Properties of High-Purity DMT-Cl

Part 4: Quality Control and Safety

Analytical Methods for Purity Validation

-

High-Performance Liquid Chromatography (HPLC): This is the definitive method for quantifying the purity of DMT-Cl and identifying any impurities.[1][4]

-

Melting Point Analysis: A sharp melting point within the specified range is a strong indicator of high purity.[7]

-

Spectroscopic Analysis: Techniques like NMR can be used to confirm the chemical structure of the final product.

Handling and Safety Precautions

4,4'-Dimethoxytrityl chloride is classified as a hazardous substance.

-

Hazards: Causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this reagent.[7][8]

-

Handling: Handle in a well-ventilated area, avoiding dust formation. Keep away from heat and moisture, as it decomposes at temperatures above 150°C and hydrolyzes in the presence of water.[8]

-

Storage: Store in a dry, cool (0-8°C) environment in a tightly sealed container.[1][8]

References

-

Cas 40615-35-8,4,4'-dimethoxytrityl alcohol | lookchem. (URL: [Link])

-

An Improved Process For The Preparation Of 4,4' Dimethoxytrityl Chloride. - Quick Company. (URL: [Link])

-

4,4′-Dimethyloxytrityl chloride: a reagent for the spectrophotometric determination of polymer-supported amino groups - Analyst (RSC Publishing). (URL: [Link])

- Indian Patents. 185801:"AN IMPROVED PROCESS FOR THEPREPARATION OF 4,4-DIMETHOXYTRITYL CHLORIDE (DMTR CL). (URL: )

- CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane - Google P

-

4,4'-Dimethoxytrityl chloride (DMT-Cl), 25 g - Carl ROTH. (URL: [Link])

-

Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography - Advanced Journal of Chemistry, Section A. (URL: [Link])

-

Safety Data Sheet: 4,4'-Dimethoxytrityl chloride (DMT-Cl) - Carl ROTH. (URL: [Link])

-

How to improve the conversion yield of a DMT-Cl reaction? - ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4'-Dimethoxytrityl chloride | 40615-36-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane - Google Patents [patents.google.com]

- 5. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]

- 6. 4,4'-Dimethoxytrityl chloride | 40615-36-9 [chemicalbook.com]

- 7. 4,4'-Dimethoxytrityl chloride (DMT-Cl), 25 g, CAS No. 40615-36-9 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. carlroth.com:443 [carlroth.com:443]

The Dimethoxytrityl (DMT) Group: Structural Mechanistics and Process Control in Oligonucleotide Synthesis

Executive Summary The 4,4'-dimethoxytrityl (DMT) group serves as the cornerstone of modern solid-phase oligonucleotide synthesis (SPOS).[1] Its ubiquity stems not merely from its protective capacity, but from its unique "dual-function" physicochemical profile: it acts as a sterically selective shield for the 5'-hydroxyl group and as a colorimetric reporter for coupling efficiency.[1] This guide dissects the molecular architecture of the DMT group, providing a mechanistic rationale for its reactivity, acid lability, and critical role in process analytical technology (PAT).

Structural Anatomy & Mechanistic Basis[1]

The utility of the DMT group is governed by two primary structural features: steric bulk and electronic resonance stabilization .

Electronic Architecture: The "Orange" Cation

Unlike the standard trityl (triphenylmethyl) group, the DMT moiety possesses two methoxy (-OMe) substituents at the para positions of two phenyl rings. These methoxy groups are strong electron donors.[1]

When the DMT ether bond is cleaved by acid, the resulting carbocation is not localized. Instead, the positive charge is delocalized across the phenyl rings and onto the methoxy oxygens. This extensive resonance stabilization lowers the activation energy for acid-catalyzed deprotection, making DMT roughly 100,000 times more acid-labile than the unsubstituted trityl group.[1]

Visualizing the Resonance:

The stability of this cation is the reason for the intense orange color (

Figure 1: Mechanistic pathway of acid-catalyzed detritylation.[1] The resonance stability of the resulting DMT+ cation drives the equilibrium forward.

Thermodynamic & Kinetic Landscape[1]

Selectivity: 5'-OH vs. 3'-OH

The trityl system is massive.[1] This steric bulk creates a kinetic barrier that heavily favors reaction with primary alcohols (like the 5'-OH of a nucleoside) over secondary alcohols (like the 3'-OH).[1]

-

Primary (5') Tritylation: Fast and quantitative.[1]

-

Secondary (3') Tritylation: Significantly slower.[1]

-

Implication: This selectivity allows for the regiospecific protection of the 5'-end without complex blocking strategies for the 3'-end during monomer synthesis.

Acid Sensitivity Hierarchy

Understanding the relative stability of trityl derivatives is crucial for orthogonal protection strategies.

| Protecting Group | Structure | Relative Acid Lability | Removal Condition | Application |

| Trityl (Tr) | Triphenylmethyl | 1 (Baseline) | Strong Acid | 5'-OH (rarely used now) |

| Monomethoxytrityl (MMT) | (4-methoxyphenyl)diphenylmethyl | ~10 | Moderate Acid | Exocyclic amines (dC, dA) |

| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | ~100,000 | Weak Acid (TCA/DCA) | 5'-OH (Standard SPOS) |

Operational Protocols

Installation (Tritylation)

Reagents: 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous Pyridine.[1]

Protocol:

-

Drying: Co-evaporate the nucleoside with anhydrous pyridine to remove trace water (DMT-Cl hydrolyzes rapidly to DMT-OH).

-

Reaction: Dissolve nucleoside in pyridine. Add 1.1 – 1.2 equivalents of DMT-Cl.[1]

-

Condition: Stir at room temperature for 2–4 hours.

-

Quenching: Add methanol to scavenge excess DMT-Cl.

-

Workup: Standard aqueous extraction. Crucial: The organic layer must be washed with dilute

to neutralize any acid; acidic silica gel columns can strip the DMT group during purification.

Removal (Detritylation) in SPOS

This is the critical "Deblock" step in the synthesis cycle.

Reagents:

-

Option A (Standard): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1]

-

Option B (Sensitive): 3% Dichloroacetic Acid (DCA) in Toluene or DCM.[1]

The Trade-off:

-

TCA (pKa ~0.7): Fast deprotection (< 60 seconds).[1] Ideal for small-scale (< 1 µmol) or short oligos.[1] Risk: Higher potential for depurination.[1][2][3]

-

DCA (pKa ~1.5): Slower deprotection. Mandatory for large-scale synthesis or long oligos (> 50-mer) to minimize depurination.[1]

Figure 2: The SPOS cycle. The Deblock step releases the DMT cation, which is collected for yield analysis.[4]

Critical Process Parameters (CPP) & Troubleshooting

Depurination

The N-glycosidic bond (connecting the base to the sugar) is acid-labile, particularly in purines (Adenosine > Guanosine).[1]

-

Mechanism: Protonation of the purine ring (N7 or N3) destabilizes the glycosidic bond, leading to cleavage and an abasic site.

-

Consequence: Upon final cleavage (ammonia treatment), the oligonucleotide chain cleaves at the abasic site, reducing yield and purity.

-

Mitigation: Use DCA instead of TCA for sequences rich in Adenosine. Limit acid contact time strictly.

Cation Scavenging & Retritylation

The reaction

-

Solution: High flow rates during the wash step and the use of cation scavengers (like methanol) in the wash buffer if retritylation is observed.

Analytical Utility: The "Orange" Yield Test

The DMT cation is a built-in process analytical technology (PAT).[1] By measuring the absorbance of the deblock effluent, one can calculate the Stepwise Coupling Efficiency (SCE) .

The Beer-Lambert Application:

-

Wavelength (

): 498 nm (common flow cell) to 504 nm (max).[1] -

Extinction Coefficient (

):-

Note: For relative yield on synthesizers, the exact

matters less than the ratio between steps (

-

Protocol for Yield Calculation:

-

Collect the total deblock effluent for step

.[1] -

Measure Absorbance (

) at 498 nm.[1] -

Compare to the previous step (

).[1] - [1]

If the orange color fades significantly between steps, it indicates a failure in the previous coupling step, allowing for immediate intervention.

References

-

Beaucage, S. L., & Caruthers, M. H. (1981).[1] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862.[1] Link

-

Glen Research. (n.d.).[1] Depurination during Oligonucleotide Synthesis. Glen Report 21.21. Link[1]

-

Thermo Fisher Scientific. (n.d.).[1] Trityl Analysis Protocol. Link

-

Krotz, A. H., et al. (2003).[1] Large-scale synthesis of antisense oligonucleotides: The use of DCA as a deblocking agent.[5] Organic Process Research & Development, 7(3), 412-417.[1] Link[1]

Sources

- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

Methodological & Application

Step-by-step protocol for 5'-hydroxyl protection using DMT-Cl.

Application Note: High-Fidelity 5'-Hydroxyl Protection of Nucleosides using DMT-Cl

Executive Summary

The protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride (DMT-Cl) is the cornerstone of solid-phase oligonucleotide synthesis. While theoretically simple, the reaction is plagued by common pitfalls: moisture sensitivity, formation of bis-tritylated byproducts (3',5'-di-O-DMT), and inadvertent de-tritylation during purification.

This guide moves beyond standard textbook recipes to provide a robust, industrial-grade protocol. It emphasizes the thermodynamic and kinetic control required to achieve >90% regioselectivity for the primary 5'-hydroxyl over the secondary 3'-hydroxyl.

Scientific Foundation & Mechanism

The Chemical Logic

The reaction relies on the formation of the resonance-stabilized dimethoxytrityl cation. Unlike standard trityl groups, the p-methoxy substituents stabilize the carbocation, making the group more acid-labile—a critical feature for rapid deprotection cycles in automated DNA synthesizers.

Regioselectivity Mechanism: The selectivity for the 5'-OH (primary) over the 3'-OH (secondary) is governed principally by steric hindrance . The bulky DMT cation encounters significant steric repulsion at the secondary hydroxyl site. However, this selectivity is kinetic, not absolute. Prolonged reaction times or elevated temperatures will drive the reaction toward thermodynamic equilibrium, resulting in bis-tritylation.

The "Orange" Indicator

A unique feature of DMT chemistry is the colorimetric feedback loop. The trityl cation is intrinsically bright orange in solution.[1]

-

Deep Orange/Red: Indicates presence of free trityl cation (acidic conditions or excess reagent).

-

Colorless/Pale Yellow: Indicates the cation has been quenched or covalently bound.

Figure 1: Mechanistic pathway highlighting the kinetic preference for 5'-OH attack.

Materials & Reagents

| Component | Grade/Specification | Role |

| Nucleoside | >98% Purity, Dried | Starting Material |

| DMT-Cl | 98%, stored in desiccator | Protecting Group Source |

| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent & Acid Scavenger |

| Methanol | HPLC Grade | Quenching Agent |

| Triethylamine (TEA) | >99% | Silica Deactivation (Critical) |

| DCM | Dichloromethane, Anhydrous | Extraction Solvent |

| NaHCO₃ | Saturated Aqueous Solution | Wash Buffer (pH maintenance) |

Step-by-Step Protocol

Phase 1: Preparation & Drying (The "No-Water" Rule)

Expert Insight: DMT-Cl reacts with water to form DMT-OH (dimethoxytrityl alcohol), which is inert but consumes your reagent. Rigorous drying is non-negotiable.

-

Co-evaporation: Dissolve the nucleoside in anhydrous pyridine. Evaporate to dryness under high vacuum (rotary evaporator). Repeat 3 times .

-

Why? This forms an azeotrope with water, effectively stripping moisture from the nucleoside hygroscopic lattice.

-

-

Inert Atmosphere: Flush the reaction vessel (round-bottom flask) with Argon or Nitrogen.

Phase 2: The Reaction

-

Solvation: Dissolve the dried nucleoside in anhydrous pyridine (approx. 10 mL per gram of nucleoside).

-

Reagent Addition: Add 1.2 equivalents of DMT-Cl.

-

Technique: Add in 3-4 small portions over 20 minutes rather than all at once.

-

Why? This keeps the effective concentration of DMT-Cl low, favoring the faster reaction (5'-OH) over the slower side reaction (3'-OH).

-

-

Incubation: Stir at Room Temperature (20–25°C).

-

Time: Typically 3–6 hours.

-

Monitoring: Check TLC every hour (See Section 5). Do not heat unless absolutely necessary (heating promotes bis-tritylation).

-

Phase 3: Quenching & Workup

-

Quench: Once TLC shows consumption of starting material, add Methanol (1 mL) .

-

Observation: The solution color may shift. Stir for 10 minutes. This converts excess DMT-Cl to DMT-OMe.

-

-

Concentration: Evaporate the pyridine to a "syrup" (do not dry completely to a hard solid) under reduced pressure.

-

Partition: Dilute with DCM and wash with saturated NaHCO₃ .

-

Critical: The aqueous layer must remain basic. Acidic washes will strip the DMT group you just added.

-

-

Drying: Dry the organic layer over Na₂SO₄, filter, and evaporate.

Phase 4: Purification (The "TEA-Doped" Column)

Expert Insight: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to cleave the DMT group during the column run, leading to poor yields. You must neutralize the silica.

-

Column Prep: Slurry silica gel in Hexanes/DCM containing 1% Triethylamine (TEA) .

-

Elution: Run a gradient of DCM

5% Methanol in DCM (maintain 0.5% TEA throughout). -

Fraction Collection: The 5'-O-DMT product usually elutes after the bis-tritylated byproduct but before the unreacted nucleoside.

Figure 2: Operational workflow emphasizing the critical purification step.

QC & Validation

Thin Layer Chromatography (TLC)[2]

-

Mobile Phase: 5% Methanol in DCM.

-

Visualization:

-

UV Shadow: 5'-O-DMT product absorbs strongly at 254 nm.

-